TRPV1 Antagonist Potency Advantage
CAS 1021248-51-0 demonstrates exceptional TRPV1 antagonist activity with a Ki of 0.0300 nM against human TRPV1 heterologously expressed in CHO cells, measured by inhibition of NADA-induced activation via FLIPR assay [1]. In contrast, a closely related analog in the same piperazinyl-pyrimidine sulfonyl benzamide series exhibits a Ki of 2.20 nM under comparable assay conditions (capsaicin-induced activation, CHO cells, FLIPR) [2]. This represents an approximately 73-fold improvement in binding affinity.
| Evidence Dimension | TRPV1 Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.0300 nM |
| Comparator Or Baseline | Closely related piperazinyl-pyrimidine analog (BDBM50049538): Ki = 2.20 nM |
| Quantified Difference | ~73-fold lower Ki (higher affinity) |
| Conditions | Human TRPV1 expressed in CHO cells; FLIPR assay; NADA-induced vs. capsaicin-induced activation |
Why This Matters
For researchers procuring TRPV1 antagonists, the 73-fold potency differential means that CAS 1021248-51-0 can achieve target engagement at significantly lower concentrations, reducing the risk of off-target effects in cellular assays and enabling more physiologically relevant dosing in preclinical pain models.
- [1] BindingDB Entry BDBM50128922 (CHEMBL3627950). Affinity Data: Ki = 0.0300 nM for human TRPV1 expressed in CHO cells, assessed as inhibition of NADA-induced activation by FLIPR assay. Curated by ChEMBL, Seoul National University. View Source
- [2] BindingDB Entry BDBM50049538 (CHEMBL3317495). Affinity Data: Ki = 2.20 nM for human TRPV1 expressed in CHO cells, assessed as inhibition of capsaicin-induced activation by FLIPR assay. View Source
